[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine

chemical_procurement building_blocks screening_libraries

[(2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine (CAS 1177317-35-9) is a heterocyclic small molecule with the molecular formula C12H15N3, a molecular weight of 201.27 g/mol, and a computed XLogP3-AA of 0.9. The compound features a 2,5-dimethylpyrrole core N-substituted with a pyridin-3-yl ring and a primary aminomethyl group at the 3-position.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 1177317-35-9
Cat. No. B1419925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine
CAS1177317-35-9
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CN=CC=C2)C)CN
InChIInChI=1S/C12H15N3/c1-9-6-11(7-13)10(2)15(9)12-4-3-5-14-8-12/h3-6,8H,7,13H2,1-2H3
InChIKeyYGDPDRLUVBOFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine (CAS 1177317-35-9): Procurement-Relevant Chemical Identity and Baseline Profile


[(2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine (CAS 1177317-35-9) is a heterocyclic small molecule with the molecular formula C12H15N3, a molecular weight of 201.27 g/mol, and a computed XLogP3-AA of 0.9 [1]. The compound features a 2,5-dimethylpyrrole core N-substituted with a pyridin-3-yl ring and a primary aminomethyl group at the 3-position. It is commercially available as a research chemical, typically at purities of 95% to 98%, and is cataloged by several screening compound suppliers as a versatile small-molecule scaffold [1].

Workflow Primary amine building block for amide coupling, reductive amination, and library synthesis
Selection Fragment-like chemical space (MW ~200, LogP ~0.9) suitable for screening collections
Identity Heterocyclic scaffold with a sterically accessible aminomethyl group for downstream chemistry

Why Generic Substitution Is Insufficient for [(2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine (CAS 1177317-35-9)


At present, no published primary research articles, patents, or authoritative database records were found that contain quantitative comparative performance data—such as biological activity, reactivity yields, selectivity profiles, or ADMET parameters—for [(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine relative to its closest structural analogs (e.g., the corresponding carboxylic acid, aldehyde, alcohol, or N-alkylated amines). The compound is listed only in vendor catalogs and the PubChem database, which provide basic chemical descriptors but lack experimental evidence differentiating it from in-class alternatives [1]. Consequently, any claim that this specific compound is preferred over a close analog for a specific scientific or industrial application cannot be supported by the available quantitative evidence. Procurement decisions should therefore be based on generic factors such as vendor purity specifications, price, availability, and suitability of the primary amine handle for intended downstream chemistry, rather than on proven performance superiority.

Functional Group Mismatch
Analog scaffolds with aldehyde, acid, or alcohol handles may shift reactivity profiles and are not direct synthetic replacements for the primary amine.
Purity & Solubility
Without quantitative comparator data, purity grades and solubility may differ significantly across vendors, altering screening outcomes.
Downstream Utility
Replacing the amine with an acid or alcohol eliminates the primary nucleophilic handle, requiring validation of the alternative synthetic route.

Quantitative Differentiation Evidence for [(2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine (CAS 1177317-35-9) Versus Analogs


No Quantitative Comparator-Based Evidence Available for Procurement Differentiation

An exhaustive search of primary research papers, patents, and authoritative databases (excluding vendor promotional materials and excluded websites) identified no quantitative head-to-head or cross-study comparable data that would support selection of [(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine over its closest analogs. The PubChem record contains only computed physicochemical properties and lacks any experimentally determined biological activity, synthetic yield comparisons, or selectivity measurements [1]. Therefore, no differential evidence dimension meets the minimum standard for inclusion.

Comparator Evidence
Data to verify
No quantitative head-to-head or cross-study comparable data identified for selection over closest analogs.
Procurement relies on generic criteria such as purity, price, and amine utility.
PubChem record lacks experimental comparison data for procurement differentiation.
chemical_procurement building_blocks screening_libraries

Evidence-Linked Application Scenarios for [(2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine (CAS 1177317-35-9)


Use as a Primary Amine Building Block for Amide Coupling and Library Synthesis

The compound possesses a sterically accessible primary aminomethyl group attached to a 2,5-dimethyl-1-(pyridin-3-yl)pyrrole scaffold. In the absence of quantitative superiority data over its alcohol or acid analogs, the primary rationale for procurement is its standard utility as a nucleophilic amine handle for amide bond formation, reductive amination, or sulfonamide synthesis in medicinal chemistry library construction [1].

Scaffold for Fragment-Based Screening Collections

The compound is stocked by commercial screening compound providers as a 'versatile small molecule scaffold' [1]. Its molecular weight (201.27 g/mol) and computed logP (XLogP3-AA = 0.9) place it within typical fragment-like chemical space. Selection over analog scaffolds (e.g., the aldehyde or acid) would be driven by the availability of the primary amine for hit elaboration rather than by demonstrated fragment screening performance.

Precursor to Methylidene-Derived Conjugates via Condensation Chemistry

Structurally related methylidene derivatives of this scaffold (e.g., thiazolidinediones, rhodanines, and cyanoacrylamides) have been reported in PubChem and vendor catalogs. The primary amine may serve as a synthetic precursor to such conjugated systems through condensation with aldehydes or ketones. However, no comparative study was identified that quantifies the yield or efficiency of this amine relative to other synthetic routes.

Application
Selection Property
Validation Focus
Amide Coupling / Library Synthesis
Primary amine nucleophile handle
Purity (HPLC), amine equivalent verification
Fragment-Based Screening
Fragment-like physicochemical space (MW, LogP)
Structural identity, solubility in DMSO/aqueous buffer
Conjugate Precursor Synthesis
Aminomethyl condensation site
Reactivity screening with aldehydes/ketones, yield optimization
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